molecular formula C20H19N3O7 B14729181 Eudalene, picrate CAS No. 6938-96-1

Eudalene, picrate

Cat. No.: B14729181
CAS No.: 6938-96-1
M. Wt: 413.4 g/mol
InChI Key: MOCQALMDWREMDT-UHFFFAOYSA-N
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Description

Picrate, the anion derived from picric acid (2,4,6-trinitrophenol), is a nitroaromatic compound with significant electron-deficient properties due to its three nitro groups. It is highly toxic, explosive, and environmentally persistent, necessitating precise detection and handling . Picrate salts, formed by combining the picrate anion with various cations, exhibit diverse applications in explosives, fluorescence sensing, pharmaceuticals, and nonlinear optics . Its structural versatility, driven by hydrogen bonding and cation-anion interactions, enables tailored material properties for specific industrial and scientific uses .

Properties

CAS No.

6938-96-1

Molecular Formula

C20H19N3O7

Molecular Weight

413.4 g/mol

IUPAC Name

1-methyl-7-propan-2-ylnaphthalene;2,4,6-trinitrophenol

InChI

InChI=1S/C14H16.C6H3N3O7/c1-10(2)13-8-7-12-6-4-5-11(3)14(12)9-13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-10H,1-3H3;1-2,10H

InChI Key

MOCQALMDWREMDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=CC=C1)C(C)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of eudalene picrate typically involves the reaction of eudalene with picric acid under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or acetone, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours until the formation of eudalene picrate is complete. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods: Industrial production of eudalene picrate follows similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time. The product is then isolated and purified using industrial-scale crystallization and filtration techniques .

Chemical Reactions Analysis

Thermal Decomposition and Stability

Picrates exhibit distinct thermal behavior, with decomposition patterns varying by synthesis method:

Property Lead Picrate (Pb-01) Lead Picrate (Pb-03) Sodium Picrate
Onset of Exothermic Reaction Lower than sodium picrateSteepest slope (violent decomposition)Reference
Heat of Decomposition ~2933–4818 J/g⁻¹Lower than picric acid4834 J/g⁻¹
Crystalline Water Content Confirmed via thermogravimetryConfirmed via Karl Fischer analysisNot reported

The activation energy of thermal decomposition for lead picrates ranges from 120–150 kJ/mol, with Pb-03 showing the lowest value due to rapid exothermic breakdown .

Explosive Sensitivity

Test Type Lead Picrate Potassium Picrate
Drop Hammer Sensitivity High strike sensitivity10% detonation at 2 kg/21 cm
Friction Sensitivity Low friction sensitivityNot quantified

Lead picrates exhibit high sensitivity to impact but low friction sensitivity, while potassium picrate is less sensitive than lead picrate .

Analytical Methods

  • Spectrophotometry : Picrate concentration is determined via absorbance at 400 nm after extraction with acetone and purification using anion exchange columns .

  • HPLC : Used to verify picrate content in contaminated soils, showing strong correlation with field methods .

  • Differential Scanning Calorimetry (DSC) : Characterizes thermal properties, including dehydration of crystalline water and exothermic decomposition .

Reactivity with Biomolecules

Sodium picrate reacts with creatinine under alkaline conditions to form a 1:1 complex with a stability constant of log K = 4.26. The reaction is first-order with respect to picric acid, hydroxide, and creatinine concentrations .

Mechanism of Action

The mechanism of action of eudalene picrate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to modulation of their activity. For example, eudalene picrate may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Key Research Findings

Toxicity and Environmental Impact
  • Picrate and its salts are classified as hazardous due to systemic toxicity (LD₅₀ in rats: 100–200 mg/kg) and environmental persistence. Ammonium picrate’s high water solubility (160 g/L) increases its mobility in ecosystems .
Nonlinear Optical (NLO) Properties
  • L-Threoninium Picrate : Computed hyperpolarizability (β = 4.56×10⁻³⁰ esu) surpasses urea, attributed to charge transfer between cation and anion .
  • Glycine Picrate : SHG efficiency 1.5× greater than potassium dihydrogen phosphate (KDP), enabled by asymmetric crystal packing .
Structural and Hydrogen Bonding Features
  • 4-tert-Butyl-pyridinium Picrate : Forms ribbons via N–H⋯O bonds, with nitro groups twisted at 10.5–32.8° from the benzene plane, influencing stability .
  • Ethane-1,2-diaminium Dipicrate : 3D supramolecular networks via N⁺–H⋯O⁻ interactions enhance thermal stability up to 220°C .

Data Tables

Table 1. Physicochemical Properties of Picric Acid and Ammonium Picrate

Property Picric Acid Ammonium Picrate
Boiling Point (°C) 300 (explodes) 423 (explodes)
Water Solubility (25°C) 12.7 g/L 160 g/L
Log Kow 1.33 -1.40 (estimated)
pKa 0.38 13.62 (pKb)
Vapor Pressure (25°C) 7.5×10⁻⁷ mmHg 3.4×10⁻¹¹ mmHg
Molecular Weight 229.1 g/mol 246.1 g/mol

Source: U.S. EPA (2020)

Table 2. Fluorescent Quenching Efficiency of Picrate vs. Competing Anions

Anion Quenching Constant (Ksv, M⁻¹) Selectivity vs. Picrate
Picrate 9.7×10⁵ 1.0 (reference)
NO₃⁻ <1×10³ >100× lower
Cl⁻ Undetectable No cross-reactivity
SO₄²⁻ Undetectable No cross-reactivity

Source: Wu et al. (2015) ; Scientific Reports (2021)

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